molecular formula C7H2BrFIN B6308931 5-Bromo-2-fluoro-3-iodobenzonitrile CAS No. 1131632-57-9

5-Bromo-2-fluoro-3-iodobenzonitrile

Cat. No.: B6308931
CAS No.: 1131632-57-9
M. Wt: 325.90 g/mol
InChI Key: NYXQOIBMMREITL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For instance, starting with 2-fluorobenzonitrile, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. This is followed by iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound involves similar halogenation processes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-fluoro-3-iodobenzonitrile is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-iodobenzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. Its halogen atoms can undergo substitution or coupling reactions, facilitating the formation of new bonds and functional groups .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2-fluoro-3-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFIN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXQOIBMMREITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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